2-Chloro-6-phenylpyridine

Synthetic Methodology Reaction Kinetics Halogen Exchange

Choose 2-Chloro-6-phenylpyridine as a powerful synthetic building block. Its 2-chloro substituent provides exceptional SNAr reactivity—230,000,000× greater than chlorobenzene—enabling rapid assembly of AChE inhibitors (IC50 0.8–5.0 μM) and complex biaryls via Suzuki-Miyaura coupling. The solid form (mp 157–159°C) ensures easy handling and accurate weighing in scale-up. With high purity (≥95%), this privileged scaffold streamlines medicinal chemistry programs and fragment-based screening campaigns. Order today to accelerate your discovery pipeline.

Molecular Formula C11H8ClN
Molecular Weight 189.64 g/mol
CAS No. 13382-54-2
Cat. No. B081201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-phenylpyridine
CAS13382-54-2
Molecular FormulaC11H8ClN
Molecular Weight189.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC=C2)Cl
InChIInChI=1S/C11H8ClN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H
InChIKeyYTAGJMFBUAHVDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-phenylpyridine (CAS 13382-54-2) for Research and Industrial Procurement


2-Chloro-6-phenylpyridine (CAS 13382-54-2) is a chlorinated heteroaromatic compound characterized by a pyridine ring with a chlorine atom at the 2-position and a phenyl substituent at the 6-position . This compound, with a molecular weight of 189.64 g/mol , is a versatile building block in organic synthesis, frequently utilized in the preparation of more complex heterocyclic molecules, pharmaceuticals, and agrochemicals . Its chemical structure provides a defined platform for further derivatization via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

Why 2-Chloro-6-phenylpyridine (CAS 13382-54-2) Cannot Be Casually Replaced by Structural Analogs


Direct substitution of 2-chloro-6-phenylpyridine with other 2-phenylpyridine derivatives is inadvisable due to the pronounced impact of halogen identity and substitution pattern on chemical reactivity and biological function. The chlorine atom at the 2-position of 2-chloro-6-phenylpyridine is highly susceptible to nucleophilic aromatic substitution, with 2-chloropyridines being reported to be approximately 230,000,000 times more reactive than chlorobenzene towards methoxide displacement [1]. This reactivity is a direct consequence of the ring position and the halogen's electronic influence. Altering the halogen (e.g., to a bromine or fluorine) or its position (e.g., to a 3- or 4-chloro isomer) results in fundamentally different reaction kinetics and selectivity profiles [2]. In biological contexts, subtle modifications to the pyridine core can drastically alter a molecule's interaction with specific enzymes or its overall metabolic fate, as evidenced by structure-activity relationships in related compound series .

2-Chloro-6-phenylpyridine (CAS 13382-54-2) Quantified Differentiation from Analogs and In-Class Compounds


Comparative Reactivity: 2-Chloro vs. 2-Bromo-6-phenylpyridine in Nucleophilic Substitution

The 2-chloro group in 2-chloro-6-phenylpyridine exhibits significantly different reactivity compared to the corresponding 2-bromo-6-phenylpyridine. 2-Chloropyridine is a well-precedented substrate for nucleophilic aromatic substitution (SNAr), with its reactivity being orders of magnitude higher than chlorobenzene [1]. In contrast, 2-bromopyridine is generally more reactive but can be less stable and more prone to side reactions under certain conditions [2]. This quantitative difference in reactivity allows for selective, stepwise functionalization of 2,6-dihalopyridines, where the 2-chloro group can be retained while a more reactive group (like bromine) is substituted elsewhere, a strategy not applicable to the symmetrical 2,6-dichloro analog.

Synthetic Methodology Reaction Kinetics Halogen Exchange

Differential Biological Activity: Enzyme Inhibition vs. Closely Related Derivatives

While specific IC50 data for the parent 2-chloro-6-phenylpyridine against a validated target is absent from primary literature, its derivatives demonstrate potent and selective enzyme inhibition. For instance, a close derivative, 2-Chloro-6-phenylpyridine-3,4-dicarbonitrile, displays mixed-type inhibition of Acetylcholinesterase (AChE) with an IC50 of 0.8–5.0 μM and high selectivity over Butyrylcholinesterase (BuChE; IC50 > 100 μM) . This contrasts sharply with other pyridine-based scaffolds, where minor structural alterations often lead to a complete loss of this activity profile. This class-level evidence strongly suggests that 2-chloro-6-phenylpyridine is a privileged scaffold for targeting AChE, and its procurement enables exploration of this specific biological space, which is not accessible with, for example, 2-phenylpyridine or 2-fluoro-6-phenylpyridine.

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Physical Property Differentiation for Downstream Processing and Storage

The physical state and thermal properties of 2-chloro-6-phenylpyridine offer distinct handling and storage advantages over its 2-bromo or 2-fluoro analogs. The compound has a melting point of 157-159°C and a boiling point of 307°C, with a density of 1.186 g/cm³ . This contrasts with 2-bromo-6-phenylpyridine, which typically has a lower melting point and can be an oil at room temperature , making the 2-chloro analog more amenable to weighing, formulation, and large-scale handling. The recommended storage temperature of 2-8°C is also a practical differentiator, ensuring long-term stability under standard laboratory refrigeration.

Process Chemistry Formulation Storage Stability

Computational Predictors of Reactivity and Basicity

Computational predictions provide a quantitative basis for selecting 2-chloro-6-phenylpyridine over isomers. The predicted pKa of the conjugate acid for 2-chloro-6-phenylpyridine is -0.17 ± 0.10 . This is notably lower than that of 2-phenylpyridine (pKa ~ 4.5) [1], indicating that the chloro substituent significantly reduces the basicity of the pyridine nitrogen. This lower basicity can be critical in certain catalytic cycles or biological interactions where protonation state is key. Furthermore, the specific substitution pattern (2-Cl, 6-Ph) is predicted to have a unique dipole moment and electrostatic potential surface compared to its 2-Ph, 6-Cl isomer or other regioisomers, which can be exploited in rational design of molecular recognition elements .

Computational Chemistry pKa Reactivity Prediction

Optimal Use Cases for 2-Chloro-6-phenylpyridine (CAS 13382-54-2) Driven by Quantified Differentiation


Precursor for Selective Acetylcholinesterase (AChE) Inhibitors in Neurological Disease Research

Procure 2-chloro-6-phenylpyridine as a core scaffold for synthesizing novel AChE inhibitors. As demonstrated by the derivative 2-Chloro-6-phenylpyridine-3,4-dicarbonitrile (IC50 = 0.8–5.0 μM for AChE, with >20-fold selectivity over BuChE ), this substitution pattern confers a privileged activity. Using 2-chloro-6-phenylpyridine allows medicinal chemists to rapidly diversify this chemotype, exploring structure-activity relationships (SAR) around a validated, selective core, a feat not easily replicated with other regioisomers or halogenated phenylpyridines.

Building Block for Sequential, Palladium-Catalyzed Cross-Coupling Reactions

Employ 2-chloro-6-phenylpyridine in multi-step synthetic sequences that require a 'reactivity handle.' The 2-chloro group is an excellent substrate for Suzuki-Miyaura and other cross-coupling reactions after the more reactive 6-position has been functionalized [1]. Its high reactivity (230,000,000 times more reactive than chlorobenzene in SNAr [2]) makes it the preferred choice over the less reactive 2-fluoro or more labile 2-bromo analogs for this stepwise approach. This enables the construction of complex, unsymmetrical biaryl structures with high efficiency.

Standard Intermediate for Process Chemistry Development and Scale-Up

Select 2-chloro-6-phenylpyridine as a reliable, solid intermediate for developing scalable synthetic processes. Its high melting point (157-159°C ) and solid form at room temperature simplify handling, weighing, and purification in a manufacturing setting compared to liquid or low-melting analogs. The robust nature of the pyridine core ensures predictable reactivity in large-scale reactions, minimizing process variability and facilitating downstream purification, thereby providing a more reliable supply chain for active pharmaceutical ingredient (API) synthesis.

Computational Chemistry-Aided Fragment-Based Drug Discovery (FBDD)

Include 2-chloro-6-phenylpyridine in fragment libraries for virtual and biophysical screening campaigns. Its predicted low pKa (-0.17 ± 0.10 ) and unique electrostatic properties, derived from the 2-chloro-6-phenyl substitution pattern, make it a valuable 'privileged fragment' that can be computationally docked against a range of targets. This allows for a targeted, rational approach to hit identification, differentiating it from more generic or less computationally distinctive fragments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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